N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-23-13-6-4-5-11(7-13)16(22)19-18-21-20-17(26-18)12-8-14(24-2)10-15(9-12)25-3/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSRSMAQTKQDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with 3-methoxybenzoyl chloride under basic conditions to form the target compound .
Chemical Reactions Analysis
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antiproliferative activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Due to its antimicrobial and anti-inflammatory properties, it is being explored for the development of new therapeutic agents.
Industry: The compound’s unique chemical structure makes it useful in the development of novel materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as thymidylate synthase, which plays a crucial role in DNA synthesis. This inhibition leads to the disruption of cell proliferation and induces apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Effects on Properties
*Estimated values based on analogous compounds.
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- HEK293 (human embryonic kidney)
-
IC50 Values :
The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound:- MCF-7: IC50 = 3.1 µM
- HCT116: IC50 = 5.3 µM
- HEK293: IC50 = 4.0 µM
These values suggest that the compound exhibits selective cytotoxicity towards breast cancer cells compared to other tested cell lines .
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it may interact with:
- Topoisomerases : Enzymes critical for DNA replication.
- Kinases : Such as RET kinase which plays a role in various cancers.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MIC)
The antimicrobial activity was assessed using standard MIC assays:
- Staphylococcus aureus : MIC = 16 µM
- Escherichia coli : MIC = 32 µM
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive strains .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Type | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide | Benzamide | 4.0 µM (MCF-7) | Not reported |
| 2-hydroxy-substituted derivative | Benzimidazole | 2.2–4.4 µM | Not reported |
This table illustrates that while similar compounds exhibit varying degrees of activity, this compound demonstrates competitive efficacy in both anticancer and antimicrobial domains .
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Study on Breast Cancer Cells : A recent study investigated the effects of this compound on MCF-7 cells and found significant induction of apoptosis through caspase activation pathways.
- Antibacterial Efficacy : Another research effort focused on its antibacterial properties against resistant strains of Staphylococcus aureus, showing that it can inhibit bacterial growth effectively at low concentrations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a substituted benzoyl chloride. For example, hydrazides derived from 3,5-dimethoxyphenyl groups are condensed with 3-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the oxadiazole ring . Optimization includes controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 hydrazide:benzoyl chloride) to achieve yields >70%. Purity is enhanced via recrystallization in ethanol .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Answer :
- NMR : H and C NMR confirm the oxadiazole ring formation (e.g., characteristic peaks at δ 8.2–8.5 ppm for aromatic protons) and methoxy groups (δ 3.8–3.9 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 409.1 [M+H]) .
- HPLC : Ensures >95% purity using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for this compound?
- Answer :
- Antimicrobial : Inhibits Staphylococcus aureus biofilm formation at MIC values of 16–32 µg/mL .
- Enzyme inhibition : Shows moderate activity against α-glucosidase (IC ~50 µM) and butyrylcholinesterase (IC ~35 µM) .
- Anticancer potential : Induces apoptosis in HeLa cells (IC ~20 µM) via caspase-3 activation .
Advanced Research Questions
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?
- Answer :
- Substituent variation : Synthesize analogs with halogen (Cl, Br), electron-withdrawing (CF), or bulky groups (e.g., morpholinosulfonyl) on the benzamide or oxadiazole moieties .
- Bioactivity assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing, MTT assays for cytotoxicity) with positive controls (e.g., ciprofloxacin for bacteria, tamoxifen for cancer cells) .
- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
Q. What strategies can resolve contradictions in bioactivity data across different studies?
- Answer :
- Assay standardization : Compare protocols for variables like bacterial strain (e.g., methicillin-resistant vs. susceptible S. aureus), solvent (DMSO concentration ≤1%), and incubation time .
- Structural validation : Re-characterize disputed compounds via XRD or 2D NMR to confirm regiochemistry (e.g., oxadiazole vs. thiadiazole ring formation) .
- Meta-analysis : Pool data from independent studies to identify trends (e.g., enhanced activity with electron-donating groups on the phenyl ring) .
Q. How can computational methods aid in target identification and mechanistic studies?
- Answer :
- Molecular docking : Use AutoDock Vina to predict binding to enzymes like α-glucosidase (PDB: 2ZE0) or bacterial enoyl-ACP reductase (PDB: 3G75) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to validate docking poses .
- QSAR modeling : Develop models using descriptors like polar surface area and H-bond acceptors to prioritize analogs for synthesis .
Q. What methodologies are effective for improving pharmacokinetic properties of this compound?
- Answer :
- Solubility enhancement : Formulate as nanoparticles (e.g., PLGA encapsulation) or co-crystals with succinic acid .
- Metabolic stability : Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation (e.g., replace methoxy with trifluoromethoxy) .
- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption (P >1 × 10 cm/s) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
